3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCPJZMDUOYFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210886 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-86-9 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
This is the most direct and widely used method for preparing aryl ketones such as this compound.
Synthesis of 2,3-Dichlorophenylacetyl Chloride:
- Starting from 2,3-dichlorophenylacetic acid, react with thionyl chloride (SOCl2) to convert the acid into the corresponding acyl chloride.
- Reaction conditions: reflux under inert atmosphere, removal of excess SOCl2 under reduced pressure.
-
- Add 4-bromobenzene or a suitable 4-bromophenyl derivative to a reaction flask containing anhydrous aluminum chloride (AlCl3) as the Lewis acid catalyst.
- Slowly add the 2,3-dichlorophenylacetyl chloride to the mixture at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Stir the reaction mixture, allowing it to warm to room temperature and proceed for several hours (typically 2–4 hours).
- Quench the reaction carefully with ice-cold dilute acid (e.g., HCl solution) to decompose the complex and release the ketone product.
-
- Extract the organic layer with suitable solvents (e.g., ethyl acetate).
- Wash with water, sodium bicarbonate solution to neutralize residual acid.
- Dry over anhydrous sodium sulfate.
- Purify the crude product by recrystallization or column chromatography.
- Literature reports for similar compounds indicate yields in the range of 70–90%, depending on reaction scale and conditions.
Alternative Synthetic Routes
While Friedel-Crafts acylation is predominant, other methods include:
-
- Using 4-bromophenylacetophenone derivatives and 2,3-dichlorobenzaldehyde or equivalents under basic conditions to form the ketone linkage.
- This method may require additional reduction or oxidation steps to achieve the propiophenone structure.
-
- Preparation of 4-bromophenylmagnesium bromide followed by reaction with 2,3-dichlorobenzoyl chloride to form the tertiary alcohol intermediate, which upon oxidation yields the ketone.
- This route is less common due to sensitivity of halogenated substrates and possible side reactions.
Related Compound Synthesis Insights
Although direct literature on this compound is limited, studies on closely related compounds provide useful data:
| Compound | Synthetic Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one | Friedel-Crafts acylation | 4-bromobenzene, 2,4-dichlorophenylacetyl chloride, AlCl3 | ~80 | Similar halogenation pattern, regioselectivity controlled by acyl chloride |
| 3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | Friedel-Crafts acylation | 4-bromobenzene, 3,4-dichlorophenylacetyl chloride, AlCl3 | ~75 | Positional isomers synthesized with comparable yields |
These examples confirm the viability of Friedel-Crafts acylation for preparing halogenated propiophenones with different dichlorophenyl substitutions.
Experimental Data and Reaction Conditions
A related synthesis of 3-(4-bromo-phenyl)-propan-1-ol intermediate (useful precursor) involves:
- Reagents: Aluminum (III) chloride, sodium borohydride in 1,2-dimethoxyethane
- Conditions: 20–50 °C for 4 hours
- Yield: 90% with high purity (HPLC 98.6%)
- Work-up: Hydrolysis with ice water, acidification to pH 2, extraction with ethyl acetate, washing with sodium bicarbonate, solvent removal.
This intermediate can be further oxidized or functionalized to obtain the propiophenone structure.
Summary Table of Preparation Method
| Step | Reaction Type | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Acyl chloride synthesis | 2,3-Dichlorophenylacetic acid + SOCl2 | Reflux, inert atmosphere | >90% | Essential for acylation |
| 2 | Friedel-Crafts acylation | 4-Bromobenzene + 2,3-Dichlorophenylacetyl chloride + AlCl3 | 0–50 °C, 2–4 h | 70–90% | Main ketone formation step |
| 3 | Work-up and purification | Acid quench, extraction, recrystallization | Ambient | - | Purity >95% achievable |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl rings can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates that can modulate biological activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Halogen-Substituted Propanones
β-Amino Ketones and Derivatives
- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one: Features an amino group at C3, enabling hydrogen bonding (N–H⋯O) and forming centrosymmetric dimers in crystals. This contrasts with the halogen-only substitution in the target compound, which lacks hydrogen-bonding donors .
Physicochemical Properties
- TLC Mobility :
- Crystallography: Analogs like 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one crystallize in a monoclinic system (space group C2/c) with weak C–H⋯O hydrogen bonds. The target compound may exhibit similar packing but with Br/Cl substituents influencing lattice parameters .
Spectroscopic Characteristics
- ¹H NMR :
- IR Spectroscopy: The carbonyl stretch (~1700 cm⁻¹) is common to all propanones. Halogen substituents (Br, Cl) may slightly shift this peak due to inductive effects .
Biological Activity
3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one, also known by its CAS number 898761-86-9, is an aryl ketone compound with the molecular formula C15H11BrCl2O and a molecular weight of 358.06 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various aryl ketones, including derivatives similar to this compound. The compound has been tested against a range of pathogens.
In Vitro Studies
In vitro assays conducted on related compounds have revealed significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 7b | 0.24 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Lines
In a study involving several cancer cell lines, it was found that certain aryl ketones could significantly reduce cell viability:
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
The biological activity of aryl ketones is often attributed to their ability to interact with cellular targets such as enzymes involved in metabolic pathways or receptors linked to disease processes.
Enzymatic Inhibition
Research indicates that similar compounds can inhibit enzymes such as DHODH (dihydroorotate dehydrogenase), which plays a critical role in pyrimidine synthesis and is a target for immunosuppressive therapies .
Q & A
Q. What are the established synthetic routes for 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or multi-step halogenation protocols. For example:
- Step 1 : Bromination of 2,3-dichlorophenyl precursors using AlCl₃ as a catalyst (halogenation at the para position) .
- Step 2 : Coupling with a propanone backbone via nucleophilic substitution, optimized in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Yield improvements (>75%) are achieved using slow addition of brominating agents and strict temperature control. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolves halogen positioning (e.g., Br at C4, Cl at C2/C3) and confirms ketone geometry. SHELXTL software is recommended for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for aryl protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 195–205 ppm) .
- HRMS : Molecular ion [M+H]⁺ at m/z 361.92 (calculated for C₁₅H₁₀BrCl₂O⁺) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Enzyme inhibition : Tested against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (0.1–100 μM) .
- Cellular toxicity : MTT assays in HEK293 cells show moderate cytotoxicity (LD₅₀ ~50 μM), suggesting selective targeting potential .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported halogen bonding patterns?
Discrepancies in Br/Cl van der Waals radii (e.g., Br···O vs. Cl···O interactions) are addressed via:
- High-resolution X-ray data (≤1.0 Å): SHELXL refinement with anisotropic displacement parameters .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br contributes 12–15% to crystal packing vs. 8% for Cl) .
Example: In monoclinic crystals (space group P2₁/n), Br forms weaker C–H···Br bonds (3.4 Å) compared to Cl (3.1 Å) .
Q. What strategies mitigate synthetic challenges like regioselectivity in polyhalogenated intermediates?
Q. How do substituent effects (Br vs. Cl) influence biological target engagement?
- Molecular docking : Br’s larger radius enhances hydrophobic interactions with GPCRs (e.g., ΔG = −9.2 kcal/mol for Br vs. −7.8 kcal/mol for Cl in CB1 receptor models) .
- SAR studies : Replacing Br with Cl reduces binding affinity by 10-fold in cannabinoid receptor assays, highlighting halogen size-dependent activity .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
